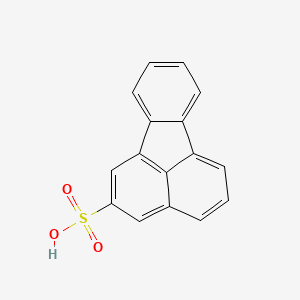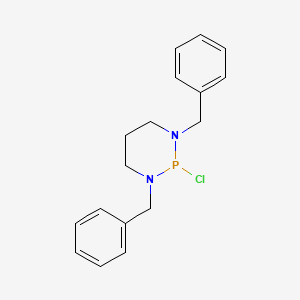
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is an organic compound with the molecular formula C17H30O2 It is a derivative of cyclohexane and is characterized by the presence of two cyclohexyl groups attached to a central propanyl group, which is further esterified with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate typically involves the esterification of 4-(2-Cyclohexylpropan-2-yl)cyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves:
Feedstock: 4-(2-Cyclohexylpropan-2-yl)cyclohexanol and acetic acid
Catalyst: Acidic ion-exchange resins can be used as a heterogeneous catalyst
Temperature and Pressure: Optimized for maximum conversion and selectivity
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylacetone: Similar structure but lacks the ester group.
Cyclohexanol: Similar structure but lacks the ester and propanyl groups.
Phenylacetone: Similar structure but contains a benzene ring instead of a cyclohexane ring.
Uniqueness
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is unique due to its dual cyclohexyl groups and ester functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C17H30O2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
[4-(2-cyclohexylpropan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h14-16H,4-12H2,1-3H3 |
Clave InChI |
NRLASGYEEMPJBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(CC1)C(C)(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)


![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)




![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
